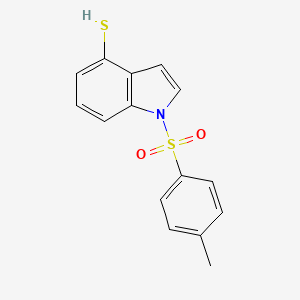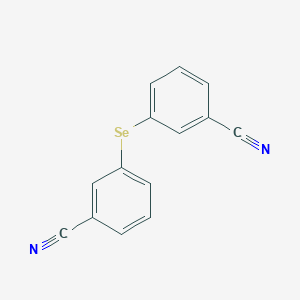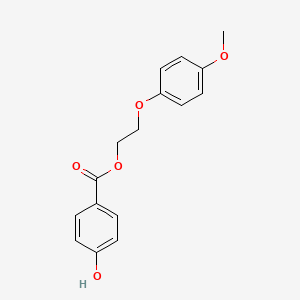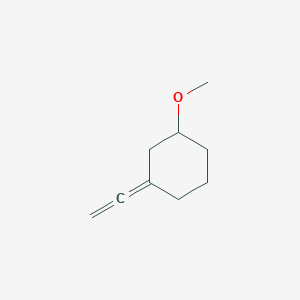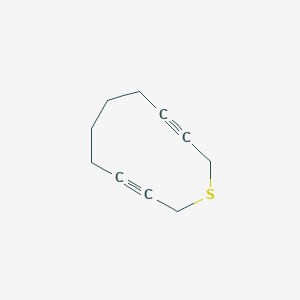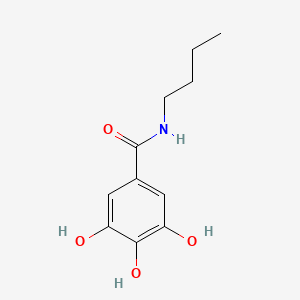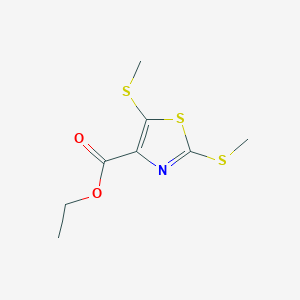
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methylsulfanyl groups attached to the thiazole ring, as well as an ethyl ester group at the 4-position.
Vorbereitungsmethoden
The synthesis of ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with a suitable thioamide under acidic conditions, followed by cyclization to form the thiazole ring. The reaction conditions typically include the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
For example, oxidation of the methylsulfanyl groups can lead to the formation of sulfoxides or sulfones, while reduction can convert the ester group to an alcohol
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities . In biology and medicine, thiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents, making this compound a valuable starting material for drug discovery and development .
In the industrial sector, thiazole derivatives are used as intermediates in the production of dyes, agrochemicals, and other specialty chemicals. The unique properties of the thiazole ring, such as its ability to coordinate with metal ions, make it useful in catalysis and material science applications .
Wirkmechanismus
The mechanism of action of ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate is not well-documented. thiazole derivatives, in general, exert their effects through various molecular targets and pathways. For instance, they can inhibit the activity of enzymes involved in essential biological processes, such as DNA synthesis or protein translation. The presence of the methylsulfanyl groups may enhance the compound’s ability to interact with specific molecular targets, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as 2-aminothiazole, 2-mercaptothiazole, and 2,4-dimethylthiazole. These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The presence of the ethyl ester and methylsulfanyl groups in this compound makes it unique and may contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
113270-48-7 |
|---|---|
Molekularformel |
C8H11NO2S3 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
ethyl 2,5-bis(methylsulfanyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO2S3/c1-4-11-6(10)5-7(12-2)14-8(9-5)13-3/h4H2,1-3H3 |
InChI-Schlüssel |
ZGIJTMKBOZPHKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=N1)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
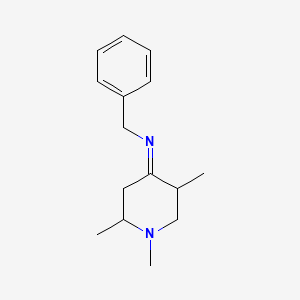
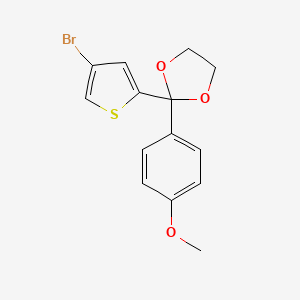
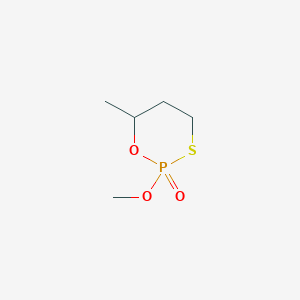
![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
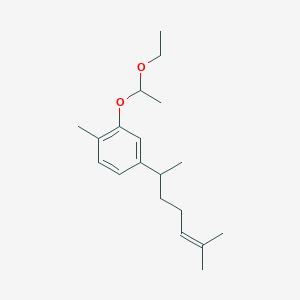
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
